molecular formula C20H16N2O7 B2781570 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-85-8

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2781570
CAS No.: 622794-85-8
M. Wt: 396.355
InChI Key: HBURKPNORUAFMN-WQRHYEAKSA-N
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Description

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H16N2O7 and its molecular weight is 396.355. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Organic Chemistry

  • Synthesis of Pyrazole Derivatives : Enaminonitriles, including those derived from benzylcyanide and 4-nitrobenzylcyanide, have been utilized to synthesize 4-aminopyrazoles using Thorpe-Ziegler cyclization. These reactions demonstrate the potential of nitrobenzene derivatives in constructing complex heterocyclic systems (Medrasi et al., 2013).
  • Nickel and Zinc Complexes : Studies on nickel and zinc complexes with heterocyclic and Schiff base ligands showcase the formation of supramolecular networks through hydrogen bonding, indicating applications in material science and coordination chemistry (Chen et al., 2009).

Antimicrobial Activity

  • Benzimidazol-2-ylcyanoketone Oxime Ethers : Compounds containing morpholine moieties have been synthesized and tested for antifungal activities, demonstrating significant activity against certain strains, highlighting their potential in developing new antimicrobial agents (Qu et al., 2015).

Molecular Docking and Chemotherapeutic Agents

  • Chemotherapeutic Potential : Crystallographic analysis and molecular docking studies of compounds with morpholine and nitrobenzene derivatives have been conducted to understand their potential as chemotherapeutic agents, indicating their interactions with biological targets (Al-Mutairi et al., 2021).

Photophysical Characterization

  • Photophysical Properties : The synthesis and characterization of compounds with morpholine and nitrophenyl groups, such as diazenyl-morpholines, have been explored for their absorption and emission properties, suggesting applications in material science and sensor technology (Chin et al., 2010).

Properties

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O7/c23-19-16-6-5-15(28-20(24)21-7-9-27-10-8-21)12-17(16)29-18(19)11-13-1-3-14(4-2-13)22(25)26/h1-6,11-12H,7-10H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBURKPNORUAFMN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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